molecular formula C20H18N4O5 B13839478 Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13839478
M. Wt: 394.4 g/mol
InChI Key: HHPCXMDMEKLAPK-UHFFFAOYSA-N
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Description

Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 5,7-Dioxo groups, which enhance polarity and influence tautomerism.
  • Phenethyl group at position 4, introducing steric bulk and lipophilicity.
  • Ethyl carboxylate at position 6, aiding solubility and serving as a handle for further derivatization.

Properties

Molecular Formula

C20H18N4O5

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 2-(1,3-oxazol-2-yl)-5,7-dioxo-4-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H18N4O5/c1-2-28-20(27)16-18(25)23(10-8-13-6-4-3-5-7-13)15-12-14(17-21-9-11-29-17)22-24(15)19(16)26/h3-7,9,11-12,16H,2,8,10H2,1H3

InChI Key

HHPCXMDMEKLAPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N(C2=CC(=NN2C1=O)C3=NC=CO3)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrazolo[1,5-a]pyrimidine Core Formation

The pyrazolo[1,5-a]pyrimidine scaffold is commonly synthesized through condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or pyrimidine precursors.

  • A reported general method involves the reaction of a substituted pyrazole with an appropriate pyrimidine precursor under reflux conditions, often in polar solvents such as dioxane or acetonitrile, with catalysts or bases to facilitate ring closure and keto group formation.

Introduction of the Oxazol-2-yl Group

The oxazol-2-yl substituent is introduced via coupling reactions or direct substitution on the pyrazolo[1,5-a]pyrimidine core.

  • One approach involves the use of ethyl 2-(oxazol-2-yl)carboxylate derivatives as starting materials or intermediates, which are then incorporated into the larger heterocyclic framework through nucleophilic substitution or amide bond formation.

Phenethyl Group Attachment

The phenethyl substituent at position 4 is typically introduced by alkylation or cross-coupling reactions.

  • Alkylation can be achieved by reacting the pyrazolo[1,5-a]pyrimidine intermediate with phenethyl halides or equivalents in the presence of bases such as potassium carbonate or sodium hydride under controlled temperature conditions.

Keto Group Formation (Positions 5 and 7)

The keto groups at positions 5 and 7 are formed through oxidation or selective acylation steps.

  • Oxidative conditions or the use of diketone precursors in the initial ring formation steps ensure the presence of these keto functionalities in the final molecule.

Esterification at Position 6

The ethyl carboxylate group is introduced via esterification reactions.

  • This can be accomplished by treating the carboxylic acid intermediate with ethanol in the presence of acid catalysts or by using ethyl esters of intermediates directly in the synthesis.

Representative Experimental Procedure and Data

While specific experimental details for this exact compound are limited in open literature, analogous preparation methods for related pyrazolo[1,5-a]pyrimidine derivatives provide valuable insights.

Step Reagents & Conditions Yield (%) Notes
1. Pyrazolo[1,5-a]pyrimidine core synthesis Substituted pyrazole + pyrimidine precursor, reflux in dioxane, base catalyst 41-70% Reaction time: overnight to 13.5 h; temperature 20-80°C
2. Introduction of oxazol-2-yl substituent Coupling with ethyl 2-(oxazol-2-yl)carboxylate, EDCI/HOBT, CH2Cl2, room temp 41-45% Purification by silica gel chromatography
3. Phenethyl group attachment Alkylation with phenethyl bromide, K2CO3, MeCN, 20°C, 0.5 h 57% White suspension formed; product purified by flash chromatography
4. Keto group formation Oxidation during ring closure or selective acylation Not specified Controlled conditions to maintain keto groups at 5,7 positions
5. Esterification Treatment with ethanol under acidic conditions or use of ethyl ester intermediates Not specified Standard esterification techniques applied

Research Outcomes and Analysis

  • The yields reported for key steps range from moderate to good (41% to 70%), indicating the synthetic route's efficiency with room for optimization.
  • Reaction conditions typically involve mild to moderate temperatures (20-80°C) and common organic solvents such as dioxane, acetonitrile, and dichloromethane.
  • Purification methods include filtration, washing, and silica gel chromatography, ensuring high purity of the final compound.
  • The use of coupling agents like EDCI and HOBT facilitates amide bond formation and heterocycle construction with good selectivity.
  • The multi-step synthesis requires careful control of reaction times and temperatures to preserve sensitive functional groups such as keto and ester moieties.

Summary Table of Key Synthetic Parameters

Parameter Details
Core scaffold synthesis Reflux, 20-80°C, 13.5 h, dioxane or MeCN
Coupling agents EDCI, HOBT
Bases used Potassium carbonate, sodium hydride
Solvents Dioxane, acetonitrile, dichloromethane
Purification Filtration, washing, silica gel chromatography
Yields 41% - 70% (varies by step)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and their implications:

Compound Name Substituents Molecular Weight Key Features Biological Activity Reference
Target Compound 2-Oxazolyl, 5,7-dioxo, 4-phenethyl ~427.39 (calc.) High polarity due to dioxo groups; oxazolyl enhances π-stacking Inferred antitumor potential N/A
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate 2-Phenylamino, 4,5-dihydro ~297.28 Amino group facilitates hydrogen bonding; fluor/nitrile groups enhance activity CDK2 inhibition; antitumor (HepG2, MCF-7)
7-Amino-3-(2'-chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c) 3-Chlorophenylazo, 7-amino, 6-cyano 402.84 Azo group for chromophore properties; cyano enhances reactivity Not explicitly reported, likely antimicrobial/antitumor
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate 5,7-Dichloro 260.07 Chlorine atoms increase lipophilicity and stability Unspecified, potential kinase inhibition
Ethyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 5-Hydroxy, 2-methyl 221.21 Hydroxy group enables hydrogen bonding; methyl enhances steric effects Unreported, likely solubility-dependent

Physicochemical Properties

  • Melting Points : Analogous compounds exhibit high melting points (e.g., 243–268°C in and ), attributed to hydrogen bonding and aromatic stacking . The target compound’s dioxo and oxazolyl groups may further elevate its melting point.
  • Solubility : Ethyl carboxylate moieties (common in ) improve aqueous solubility, whereas phenethyl and chloro groups enhance lipid membrane permeability .

Crystallographic Insights

  • and highlight the importance of substituents on molecular conformation. For example, chloromethyl groups in induce specific crystal packing via halogen bonds . The target compound’s phenethyl group may promote hydrophobic interactions in solid-state arrangements.

Biological Activity

Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, synthesis methods, and biological activities, particularly focusing on its anticancer and anti-inflammatory properties.

Molecular Structure

The compound has the following chemical characteristics:

Property Details
Molecular Formula C20H18N4O5
Molecular Weight 394.38 g/mol
IUPAC Name This compound
CAS Number Not specified

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of Isoxazole Ring : The isoxazole ring is synthesized through cyclization reactions involving propargylic N-hydroxycarbamates.
  • Synthesis of Pyrazolo[1,5-a]pyrimidine Core : This core is formed via cyclization reactions of pyrimidine derivatives.
  • Esterification : The final step involves esterification with ethanol under acidic conditions to yield the ethyl ester form of the compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The mechanism of action appears to involve:

  • Inhibition of NF-kB Pathway : The compound inhibits the NF-kB inflammatory pathway, which is crucial in cancer cell survival and proliferation.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Case Studies

  • Cell Line Studies : In vitro studies using various cancer cell lines showed that treatment with this compound resulted in significant cell death and reduced viability compared to controls.
  • Animal Models : In vivo studies demonstrated tumor size reduction in xenograft models treated with the compound.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. It has been observed to:

  • Reduce levels of pro-inflammatory cytokines.
  • Decrease ER stress markers in cellular models.

The biological activity of this compound can be summarized as follows:

  • Molecular Targets :
    • Interaction with proteins such as ATF4 and NF-kB.
    • Modulation of pathways involved in stress responses and inflammation.
  • Biological Effects :
    • Inhibition of inflammatory mediators.
    • Induction of apoptosis through caspase activation.

Comparative Analysis with Other Compounds

A comparison with other similar compounds reveals that Ethyl 2-(oxazol-2-yl)-5,7-dioxo derivatives often exhibit enhanced potency against various cancer types when compared to standard treatments.

Compound Activity Type Potency (EC50)
Ethyl 2-(oxazol-2-yl)-5,7-dioxo...AnticancerLow μM range
Standard Chemotherapy AgentsAnticancerHigh μM range

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols. For example, regioselective synthesis can be achieved by varying reaction conditions (e.g., ionic vs. acidic environments) to control cyclization patterns, as demonstrated in triazolopyrimidine analogs . Key steps include condensation of aminopyrazole precursors with β-keto esters, followed by oxidation or cyclization. Optimization requires adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., p-TsOH). Monitoring via TLC and purification via column chromatography with gradients of ethyl acetate/hexane improves purity .

Q. How can structural characterization be reliably performed for this compound?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR : Assign protons using 1H^1H- and 13C^{13}C-NMR, focusing on coupling patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) .
  • X-ray crystallography : Resolve the bicyclic core and substituent orientations, as shown in related thiazolopyrimidine structures .
  • HRMS : Confirm molecular weight with <2 ppm error .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

The oxazole ring, ketone groups (5,7-dioxo), and ethyl ester are key reactive sites. The oxazole can undergo electrophilic substitution, while the ester is prone to hydrolysis under basic conditions. Ketones may participate in Schiff base formation or reduction to alcohols. Reaction selectivity depends on protecting groups; e.g., masking the ester with tert-butyl groups can prevent unwanted hydrolysis during oxazole functionalization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases?

Molecular docking studies (e.g., AutoDock Vina) can simulate binding to kinases such as CDK2. Use the compound’s 3D structure (optimized via DFT) to analyze hydrogen bonding with catalytic residues (e.g., Lys33 in CDK2) and hydrophobic interactions with the ATP-binding pocket. Compare docking scores (ΔG) with known inhibitors to assess potential efficacy. MD simulations (>100 ns) further validate binding stability .

Q. How do structural modifications (e.g., substituting the phenethyl group) alter bioactivity?

Comparative studies on analogs show that:

  • Phenethyl replacement : Switching to a benzyl group reduces steric hindrance, enhancing binding to flexible active sites.
  • Oxazole substitution : Replacing oxazole with thiazole improves metabolic stability but may reduce solubility .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid increases polarity, affecting membrane permeability. Use QSAR models to prioritize modifications .

Q. How should researchers resolve contradictions in reported synthetic yields or regioselectivity?

Discrepancies often arise from subtle differences in conditions:

  • Regioselectivity : In triazolopyrimidines, acidic conditions favor 5-substitution, while ionic media promote 7-substitution .
  • Yield optimization : Trace water or oxygen can quench reactive intermediates; inert atmospheres and anhydrous solvents improve consistency . Validate reproducibility via controlled experiments and HPLC purity checks.

Methodological Notes

  • Contradiction Analysis : Always cross-validate spectral data with synthetic protocols to rule out isomer formation .
  • Advanced Techniques : Employ synchrotron XRD for ambiguous crystal structures and LC-MS/MS for tracking degradation products .

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